molecular formula C27H25BF4N2 B13905060 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13905060
M. Wt: 464.3 g/mol
InChI Key: FOTOHBWRTXSVCI-GUTACTQSSA-N
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Description

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a naphthalene moiety and an imidazolium core, making it a valuable substance for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting imidazole with an alkylating agent under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene groups are introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chiral catalysts to obtain the desired enantiomer.

    Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the imidazolium compound with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.

    Purification: Employing purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

    Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium core can undergo nucleophilic substitution reactions with nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research:

    Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a medium for biocatalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and stability.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways by acting as a catalyst or inhibitor, depending on the specific application.

    Effects: The compound’s effects are mediated through its ability to stabilize transition states, enhance reaction rates, and improve selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis((S)-1-(phenyl)ethyl)-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1,3-Bis((S)-1-(benzyl)ethyl)-1H-imidazol-3-ium tetrafluoroborate: Contains a benzyl group, offering different steric and electronic properties.

Uniqueness

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its:

    Chiral Nature: The presence of chiral centers makes it valuable for asymmetric synthesis.

    Naphthalene Moiety: The naphthalene groups provide enhanced π-π interactions and stability.

    Versatility: Its ability to participate in various chemical reactions and applications across multiple fields.

Properties

Molecular Formula

C27H25BF4N2

Molecular Weight

464.3 g/mol

IUPAC Name

1,3-bis[(1S)-1-naphthalen-1-ylethyl]imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C27H25N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-21H,1-2H3;/q+1;-1/t20-,21-;/m0./s1

InChI Key

FOTOHBWRTXSVCI-GUTACTQSSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@@H](C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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